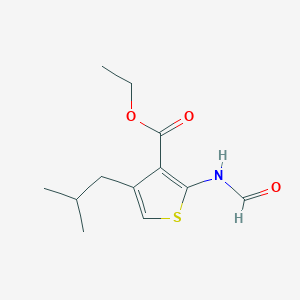![molecular formula C17H19FN2O B5684508 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5684508.png)
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol, also known as FPMP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenylpiperazine derivatives and has been found to exhibit a range of interesting pharmacological properties. In
科学的研究の応用
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of pharmacological properties, including antidepressant, anxiolytic, and antipsychotic effects. 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has also been investigated for its potential to treat cognitive impairment associated with Alzheimer's disease and other neurological disorders. Additionally, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been shown to have potential as a therapeutic agent for the treatment of drug addiction.
作用機序
The exact mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is not fully understood. However, it is believed to act as a serotonin and dopamine receptor agonist, which may contribute to its antidepressant and anxiolytic effects. 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has also been shown to inhibit the reuptake of these neurotransmitters, which may further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for the growth and survival of neurons. This may contribute to its potential as a therapeutic agent for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for research purposes. Additionally, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has been extensively studied, which means that there is a wealth of information available on its pharmacological properties. However, one limitation of using 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in lab experiments is that its exact mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its therapeutic effects.
将来の方向性
There are several future directions for research on 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential as a therapeutic agent for the treatment of drug addiction. Additionally, further research is needed to fully understand the mechanism of action of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol and how it produces its therapeutic effects. Finally, there is a need for more studies on the safety and efficacy of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in human subjects, which will be important for its potential use as a therapeutic agent in clinical settings.
Conclusion:
In conclusion, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol is a chemical compound that has been extensively studied for its potential therapeutic applications. Its synthesis method is well-established, and it has been found to exhibit a range of interesting pharmacological properties. While its exact mechanism of action is not fully understood, 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol has shown promise as a therapeutic agent for the treatment of neurological disorders and drug addiction. Further research is needed to fully understand its therapeutic effects and potential use in clinical settings.
合成法
The synthesis of 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol involves the reaction of 4-hydroxybenzaldehyde with 2-fluorophenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then further treated with formaldehyde to yield 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol. This synthesis method has been well-established in the literature and has been used to produce 4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenol in large quantities for research purposes.
特性
IUPAC Name |
4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-3-1-2-4-17(16)20-11-9-19(10-12-20)13-14-5-7-15(21)8-6-14/h1-8,21H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDSYVJLDIOOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3R,5S)-1-benzyl-5-[(ethylamino)carbonyl]pyrrolidin-3-yl}-6-methylnicotinamide](/img/structure/B5684430.png)
![(4-methylphenyl)[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine](/img/structure/B5684432.png)
![N,4-dimethyl-6-{3-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-2-amine](/img/structure/B5684440.png)
![N-(3-chlorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5684442.png)
![N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5684447.png)

amino]sulfonyl}-N-methylbenzamide](/img/structure/B5684475.png)
![1-[(4-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5684477.png)
![[3-(3-methyl-2-buten-1-yl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5684485.png)

![rel-(1R,5S)-6-[(1-propyl-1H-imidazol-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane dihydrochloride](/img/structure/B5684494.png)

![1-ethyl-4-{[(5-ethylpyrimidin-2-yl)(methyl)amino]methyl}pyrrolidin-2-one](/img/structure/B5684519.png)
![N-{2-[1-(2-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5684522.png)